![molecular formula C24H28 B101432 1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro- CAS No. 17829-32-2](/img/structure/B101432.png)
1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro- is a complex chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene has shown potential applications in various scientific fields. It has been used as a building block in the synthesis of complex organic molecules, as well as in the development of new materials with unique properties. It has also been studied for its potential applications in the field of medicine, particularly in the treatment of cancer.
Wirkmechanismus
The mechanism of action of 1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also have an effect on the immune system, helping to stimulate the body's natural defenses against cancer.
Biochemical and Physiological Effects:
Studies have shown that 1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as antioxidant activity. It may also have an effect on the metabolism of certain drugs, potentially increasing their efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene is its versatility. It can be used in a wide range of lab experiments, from the synthesis of new materials to the development of new drugs. However, its complex structure and synthesis method can make it difficult to work with, and it may not be suitable for all experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene. One area of interest is the development of new materials with unique properties, such as improved conductivity or increased strength. Another area of research is the development of new drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene.
Synthesemethoden
The synthesis of 1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene is a complex process that involves multiple steps. The most commonly used method is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclohexene ring. This reaction is followed by a series of steps that involve reduction, oxidation, and cyclization to form the final product.
Eigenschaften
CAS-Nummer |
17829-32-2 |
---|---|
Produktname |
1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro- |
Molekularformel |
C24H28 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
nonacyclo[12.6.1.14,11.16,9.116,19.02,13.03,12.05,10.015,20]tetracosa-7,17-diene |
InChI |
InChI=1S/C24H28/c1-2-10-5-9(1)17-13-7-14(18(10)17)22-21(13)23-15-8-16(24(22)23)20-12-4-3-11(6-12)19(15)20/h1-4,9-24H,5-8H2 |
InChI-Schlüssel |
DNMUWRDUUYWQNC-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C4CC3C5C4C6C5C7CC6C8C7C9CC8C=C9 |
Kanonische SMILES |
C1C2C=CC1C3C2C4CC3C5C4C6C5C7CC6C8C7C9CC8C=C9 |
Synonyme |
1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-Hexadecahydro-1,4:5,12:6,11:7,10-tetramethanodibenzo[b,h]biphenylene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.